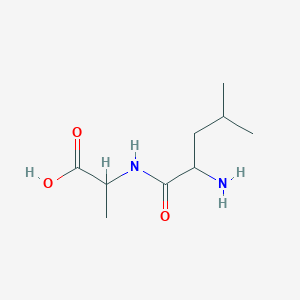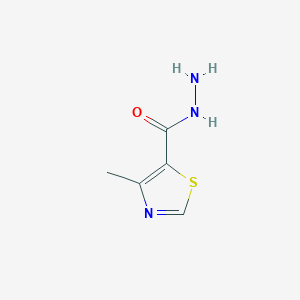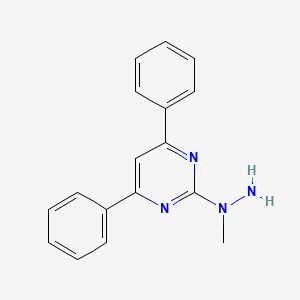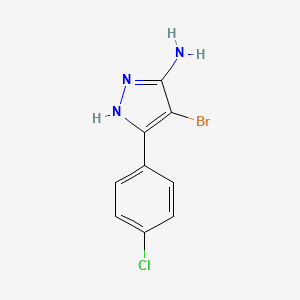
2',4'-ジクロロ-5'-フルオロアセトフェノン
概要
説明
2',4'-Dichloro-5'-fluoroacetophenone is a chemical compound that serves as an intermediate in the synthesis of pharmaceuticals, such as ciprofloxacin hydrochloride. The compound is characterized by the presence of chlorine and fluorine atoms on the benzene ring, which are known to influence the reactivity and physical properties of the molecule .
Synthesis Analysis
The synthesis of 2',4'-Dichloro-5'-fluoroacetophenone has been explored in various studies. One method involves the acetylation of 2,4-dichlorofluorobenzene, where the optimal reaction conditions were determined to be a molar ratio of 2,4-dichlorofluorobenzene to acetyl chloride to aluminum trichloride of 1:2.0:2.5, with a reaction time of 1.5 hours at 110°C followed by another hour at 120°C. This process yields an 80.1% production of the desired compound . Another study discusses the progress of this compound as an intermediate and reviews synthesis methods, reaction mechanisms, and the synthesis process, suggesting that future research should focus on the reduction and improvement of catalysts .
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactions involving 2',4'-Dichloro-5'-fluoroacetophenone are primarily centered around its role as an intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of ciprofloxacin hydrochloride, a widely used antibiotic . The compound's reactivity is likely influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can affect the electrophilic character of the carbonyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2',4'-Dichloro-5'-fluoroacetophenone are not explicitly detailed in the provided papers. However, the presence of halogen atoms is known to significantly impact the boiling point, melting point, and solubility of organic compounds. The compound's reactivity, as mentioned earlier, is also affected by these substituents, which can make it a valuable intermediate in organic synthesis .
科学的研究の応用
医薬品中間体
2',4'-ジクロロ-5'-フルオロアセトフェノン: は、主に医薬品中間体として使用されます。これは、シプロフロキサシンやオフロキサシンなどの第3世代の広域スペクトルで効果の高いキノロン系抗菌剤の合成における重要な前駆体として役立ちます。 これらの抗生物質は、さまざまな細菌感染症の治療における役割において重要であり、この化合物が医療用途において重要な役割を果たしていることを示しています .
Safety and Hazards
2’,4’-Dichloro-5’-fluoroacetophenone is considered hazardous. It causes skin irritation (H315) and serious eye irritation (H319) . It may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .
特性
IUPAC Name |
1-(2,4-dichloro-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKJFAMIABOKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220668 | |
| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
704-10-9 | |
| Record name | 2′,4′-Dichloro-5′-fluoroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-dichloro-5-fluorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2',4'-Dichloro-5'-fluoroacetophenone in pharmaceutical synthesis?
A1: 2',4'-Dichloro-5'-fluoroacetophenone serves as a crucial starting material in synthesizing various pharmaceutical compounds, notably a class of antibacterial drugs known as fluoroquinolones. [] One example is l-cyclopropyl-6-fluoro-I .4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, a broad-spectrum antibiotic. [] The compound's structure allows for further chemical modifications, making it a versatile building block in organic synthesis.
Q2: Are there any studies on the electrochemical behavior of 2',4'-Dichloro-5'-fluoroacetophenone and its derivatives?
A2: Yes, electrochemical studies have been conducted on 2',4'-Dichloro-5'-fluoroacetophenone (compound 1) and several of its synthetic derivatives (compounds 2-5) relevant to the production of l-cyclopropyl-6-fluoro-I .4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid. [] These studies employed techniques like cyclic voltammetry and coulometry to investigate the reduction mechanisms of these compounds. Researchers proposed plausible electrochemical mechanisms and examined the influence of resonance isomerism, intramolecular hydrogen bonding, and aromaticity on their electrochemical properties. [] Additionally, the research explored the acid-base equilibria of these compounds using both experimental (cyclic voltammetry) and computational (PCMODEL MMX Molecular Energy Minimisation Software) approaches. []
Q3: How is 2',4'-Dichloro-5'-fluoroacetophenone used in continuous flow chemistry applications?
A3: A recent innovation describes a continuous tubular production method for synthesizing 2,4-dichloro-5-fluorobenzoyl chloride using 2',4'-Dichloro-5'-fluoroacetophenone as the starting material. [] This method involves an oxidation reaction using oxygen in the presence of a nitric acid and sulfuric acid catalyst mixture, converting the acetophenone derivative to 2,4-dichloro-5-fluorobenzoic acid. [] Subsequent acylation using bis(trichloromethyl)carbonate (BTC) yields the desired 2,4-dichloro-5-fluorobenzoyl chloride. [] This continuous flow approach offers advantages such as enhanced process control, reduced waste generation, and improved safety compared to traditional batch processes.
Q4: What are the current research areas focusing on 2',4'-Dichloro-5'-fluoroacetophenone?
A4: Current research investigates the influence of cooling surfaces on the nucleation and impurity migration behavior during the layer melt crystallization of 2',4'-Dichloro-5'-fluoroacetophenone. [] Understanding these factors is crucial for developing efficient and scalable purification processes for this compound, which is important for its use in pharmaceutical applications. Further studies also focus on characterizing the solid-liquid equilibrium behavior of 2',4'-Dichloro-5'-fluoroacetophenone. [] These investigations aim to provide insights into its thermodynamic properties, which are essential for optimizing crystallization processes and formulating the compound into different drug products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-[(Benzyloxy)carbonyl]glycylserine](/img/structure/B1331212.png)






![2-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331221.png)
![3-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331222.png)


